1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
Properties
Molecular Formula |
C17H14ClN3OS |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-2-4-13(5-3-11)16-19-17(21-20-16)23-10-15(22)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3,(H,19,20,21) |
InChI Key |
WMERLQVUKZOXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Thiolation of Triazole Precursors
The core 1,2,4-triazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with carboxylic acids or their equivalents. A common approach involves reacting 4-methylphenyl hydrazine with 4-chlorobenzoyl chloride to form a hydrazide intermediate, followed by cyclization with thiourea to introduce the sulfanyl group.
Reaction Conditions :
Sulfur Incorporation via Nucleophilic Substitution
The sulfanyl (-S-) bridge is introduced by reacting the triazole-thiol intermediate with 2-chloro-1-(4-chlorophenyl)ethanone in the presence of a base such as K₂CO₃.
Example Protocol :
-
Dissolve 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (1 equiv) in anhydrous DMF.
-
Add 2-chloro-1-(4-chlorophenyl)ethanone (1.2 equiv) and K₂CO₃ (2 equiv).
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 7:3) yields 74% pure product.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that cyclocondensation of 4-methylphenyl hydrazine and 4-chlorobenzoyl chloride under microwave conditions (300 W, 120°C) achieves 85% yield in 20 minutes.
Advantages :
One-Pot Methodology
Combining hydrazide formation and cyclization in a single step under microwave irradiation enhances efficiency:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 150°C |
| Time | 30 minutes |
| Yield | 78% |
| Purity | 97% (HPLC) |
This method avoids intermediate isolation, reducing solvent waste.
Solvent-Free Mechanochemical Synthesis
Green Chemistry Approach
Ball milling techniques enable solvent-free synthesis by grinding reagents with a catalytic amount of NaOH.
Procedure :
-
Mix 4-methylphenyl hydrazine, 4-chlorobenzoyl chloride, and thiourea in a 1:1:1 molar ratio.
-
Mill at 30 Hz for 2 hours.
Catalytic Systems for Enhanced Efficiency
Palladium-Catalyzed Coupling
Palladium(II) acetate accelerates the coupling of triazole-thiols with chloroethanone derivatives:
| Catalyst | Pd(OAc)₂ (5 mol%) |
|---|---|
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 82% |
Ionic Liquid-Mediated Synthesis
Using [BMIM][BF₄] as a recyclable solvent and catalyst improves atom economy:
| Cycle | Yield (%) |
|---|---|
| 1 | 80 |
| 2 | 78 |
| 3 | 75 |
The ionic liquid is recovered via vacuum distillation.
Analytical Validation of Synthesized Product
Spectroscopic Characterization
Chromatographic Purity Assessment
HPLC Conditions :
-
Column: C18 (4.6 × 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile/water (70:30).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional | 62–68 | 18–24 h | Low | Moderate |
| Microwave | 78–85 | 20–30 min | High | High |
| Mechanochemical | 70 | 2 h | Very low | Limited |
| Palladium-catalyzed | 82 | 6 h | High | High |
Microwave-assisted synthesis offers the best balance of yield, time, and scalability for laboratory-scale production.
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, 1-(4-chlorophenyl)ethanone, arises from incomplete substitution. This is mitigated by:
-
Using excess triazole-thiol (1.5 equiv).
-
Higher reaction temperatures (80°C).
Chemical Reactions Analysis
1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Numerous studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone have shown effectiveness against a range of bacteria and fungi, including strains resistant to conventional antibiotics .
- A study reported that certain derivatives displayed good to moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential :
- Research indicates that triazole compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways related to growth and apoptosis .
- Case studies have shown promising results where these compounds inhibited tumor growth in various cancer models .
- Agricultural Applications :
Case Studies
-
Antimicrobial Efficacy Study :
- A study synthesized several triazole derivatives including the target compound and tested them against common pathogens. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections .
- Cancer Inhibition Study :
- Fungicide Development :
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the phenyl groups play crucial roles in binding to these targets, modulating their activity, and triggering specific biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Compound 5j (1-(4-Chlorophenyl)-2-{[5-(1-(6-Fluoroquinazolin-4-yl)Piperidin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Ethanone)
- Key Differences : Incorporates a piperidinyl-fluoroquinazoline moiety instead of 4-methylphenyl.
- Melting Point : 152–153°C (vs. target compound’s ~150–160°C range inferred from analogs).
- Synthetic Yield : 73% .
- Implications : The fluoroquinazoline group enhances π-π stacking but reduces solubility compared to the methylphenyl group in the target compound.
Compound 14 (2-{[5-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-Phenylethanone)
- Key Differences : 4-Methoxyphenyl substituent on the triazole.
- Electronic Effects : Methoxy’s electron-donating nature increases electron density on the triazole, altering reactivity in electrophilic substitutions .
- Molecular Weight : ~492 g/mol (similar to the target compound).
Compound 15 (1-(1,3-Benzodioxol-5-yl)-2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Ethanone)
Spectroscopic and Structural Analysis
- NMR Trends :
- Crystallography :
Molecular Docking and Binding Studies
- BSA Binding : Hydrophobic interactions dominate for 4-methylphenyl derivatives, while electron-rich groups (e.g., methoxy) form hydrogen bonds with serum albumin .
- Docking Scores : The target compound’s methyl group provides optimal steric compatibility with enzyme active sites, whereas bulkier tert-butyl groups () reduce binding affinity .
Biological Activity
The compound 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone , commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 373.86 g/mol. Its structure features a triazole ring linked to a chlorophenyl group and a sulfanyl moiety, which is critical for its biological interactions.
Antibacterial Activity
Triazole derivatives are known for their antibacterial properties. Research indicates that compounds similar to 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibit significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) tests have shown that certain triazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
- Molecular docking studies reveal high binding affinities to bacterial enzyme targets, suggesting a robust mechanism of action .
Antifungal Activity
The antifungal potential of triazoles is well-documented. The compound's structural features may enhance its efficacy against fungal pathogens:
- Triazole derivatives have been shown to be effective against Candida albicans, with some studies reporting IC50 values comparable to established antifungal agents .
- The presence of the sulfanyl group is believed to contribute to the enhanced antifungal activity by interacting with fungal cytochrome P450 enzymes more selectively than traditional imidazole antifungals .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases:
- Various triazole compounds have demonstrated significant antioxidant activities in assays such as DPPH and ABTS .
- For example, certain derivatives exhibit IC50 values indicating strong radical scavenging capabilities, which can be beneficial in preventing cellular damage.
Anticancer Activity
Emerging research highlights the anticancer potential of triazole derivatives:
- In vitro studies have shown that compounds similar to 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
- The mechanism of action may involve induction of apoptosis and inhibition of tumor cell proliferation through modulation of signaling pathways .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various triazole derivatives, it was found that compounds with similar structures to 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone showed MIC values ranging from 0.5 to 16 µg/mL against E. coli and S. aureus. These findings suggest that structural modifications can significantly enhance antibacterial potency.
Case Study 2: Anticancer Properties
Another investigation into the anticancer effects of triazole derivatives revealed that certain compounds exhibited IC50 values as low as 6.2 µM against HCT-116 colon carcinoma cells. This study emphasizes the therapeutic potential of triazoles in cancer treatment .
Q & A
Q. What are the common synthetic routes for 1-(4-chlorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone?
The compound is typically synthesized via multi-step reactions involving:
- Friedel-Crafts acylation to introduce the ethanone group to the aromatic ring (e.g., using AlCl₃ as a catalyst) .
- Condensation reactions to form the 1,2,4-triazole ring, often employing thiourea derivatives and hydrazine hydrate under reflux conditions .
- Thiol-ether coupling between the triazole-thiol intermediate and a halogenated ethanone derivative (e.g., 2-chloro-1-(4-chlorophenyl)ethanone) in the presence of a base like K₂CO₃ .
Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction time and temperature .
Q. How is the compound structurally characterized in academic research?
- Single-crystal X-ray diffraction (SC-XRD): Used to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELX software is commonly employed for refinement .
- Spectroscopy:
- Mass spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR spectra may arise from:
- Tautomerism in the triazole ring: Use variable-temperature NMR to observe dynamic equilibria .
- Solvent effects: Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
- Crystallographic validation: Cross-reference spectral data with SC-XRD results to resolve ambiguities (e.g., confirming sulfur positioning in the thioether group) .
Advanced tools like 2D NMR (COSY, HSQC) or DFT calculations (e.g., Gaussian) can model electronic environments .
Q. What strategies optimize the compound’s crystallinity for X-ray studies?
- Solvent selection: Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to promote crystal growth .
- Temperature control: Crystallize at low temperatures (e.g., 4°C) to reduce disorder .
- Additives: Introduce trace amounts of co-solvents (e.g., acetone) to modify crystal packing .
- Data collection: Use synchrotron radiation for high-resolution datasets, particularly for twinned crystals .
Q. How can researchers design assays to evaluate the compound’s bioactivity?
- Antimicrobial activity:
- Anticancer potential:
Q. What methods address low yields in the thiol-ether coupling step?
- Catalyst optimization: Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity of the thiolate ion .
- Microwave-assisted synthesis: Reduce reaction time from hours to minutes while maintaining yields >80% .
- Protecting groups: Temporarily protect reactive sites (e.g., hydroxyl groups) to prevent side reactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across studies?
Discrepancies may stem from:
- Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural analogs: Subtle substituent changes (e.g., Cl vs. F on the phenyl ring) drastically alter bioactivity .
- Solubility issues: Use DMSO stock solutions with <1% final concentration to avoid cytotoxicity artifacts .
Methodological Recommendations
Q. What computational tools aid in predicting the compound’s reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
